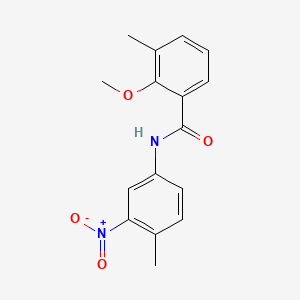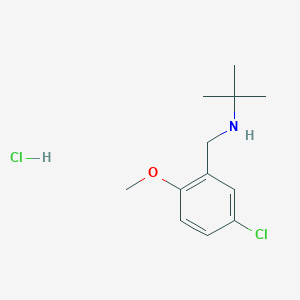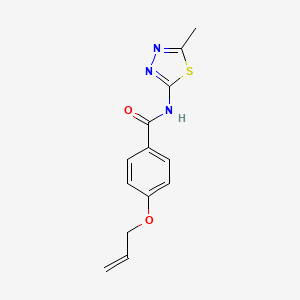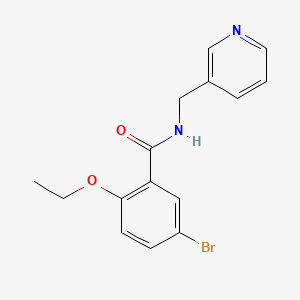
5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been widely used in scientific research due to its various applications. The compound is known to have a unique mechanism of action that makes it an ideal candidate for many research studies.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is known to act as a dopamine receptor antagonist. The compound binds to the dopamine receptors in the brain and inhibits the release of dopamine. This leads to a decrease in the activity of dopamine in the brain, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. The compound has been shown to affect various systems in the body, including the nervous system, cardiovascular system, and immune system. In the nervous system, the compound has been shown to affect dopamine signaling, which can lead to changes in behavior and mood. In the cardiovascular system, the compound has been shown to affect blood pressure and heart rate. In the immune system, the compound has been shown to affect the production of cytokines and other immune factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments are its unique mechanism of action and diverse scientific research applications. The compound is readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments are its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide. One direction is to study the compound's effects on other dopamine receptors and neurotransmitters. Another direction is to investigate the potential of the compound in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique mechanism of action and diverse applications. The compound has been shown to have various effects on the body, including the nervous system, cardiovascular system, and immune system. While the compound has several advantages for lab experiments, its potential toxicity and long-term effects require further investigation. Overall, the compound has great potential for future research and drug discovery.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is diverse. The compound has been used in various studies, including cancer research, neurological research, and drug discovery. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurological research, the compound has been used to study the role of dopamine receptors in the brain. In drug discovery, the compound has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-6-5-12(16)8-13(14)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKFYBNLHRNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



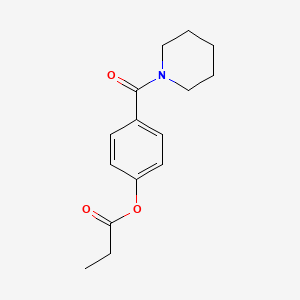
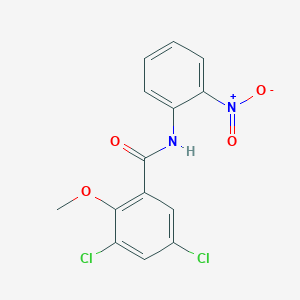
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)
![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
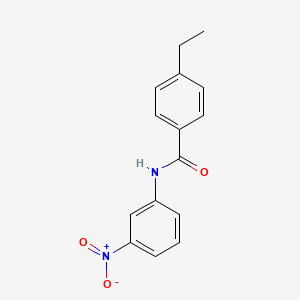
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
